An In-Depth Technical Guide to N,N'-bis-(acid-PEG3)-Benzothiazole Cy5
An In-Depth Technical Guide to N,N'-bis-(acid-PEG3)-Benzothiazole Cy5
This technical guide provides a comprehensive overview of the chemical and physical properties of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5, a fluorescent dye and bifunctional linker increasingly utilized in advanced life sciences and drug development research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's core properties, experimental protocols for its application, and visualizations of relevant workflows.
Core Chemical and Physical Properties
N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is a specialized derivative of the cyanine (B1664457) 5 (Cy5) fluorophore. Its structure incorporates two polyethylene (B3416737) glycol (PEG3) chains, each terminating in a carboxylic acid group, attached to a central benzothiazole-modified Cy5 core. This design imparts several advantageous characteristics, including improved aqueous solubility and the ability to act as a bifunctional crosslinker.
Quantitative Data Summary
The key quantitative properties of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₇H₄₇ClN₂O₁₀S₂ | [1] |
| Molecular Weight | 779.4 g/mol | [1] |
| CAS Number | 2107273-82-3 | [1][2] |
| Excitation Maximum (λex) | 649 nm | [1] |
| Emission Maximum (λem) | 667 nm | [1] |
| Extinction Coefficient | 170,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (ΦF) | ~0.3 (for Cy5 in aqueous solution) | [3] |
| Purity | ≥98% | [2] |
| Solubility | Water, DMSO, DMF, DCM | [1] |
Synthesis
A detailed, step-by-step synthesis protocol for N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is not publicly available. However, the general synthesis of asymmetric pentamethine cyanine dyes with functional groups typically involves a multi-step process.
A generalized synthetic approach for similar bifunctional cyanine dyes is outlined below:
Experimental Protocols
The bifunctional nature of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5, with its terminal carboxylic acid groups, makes it particularly suitable for conjugation to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. This reaction is typically facilitated by the use of carbodiimide (B86325) crosslinkers, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its sulfo-analogue to enhance efficiency and stability of the reactive intermediate.
Protocol for Protein Labeling
This protocol provides a general guideline for the covalent labeling of a protein with N,N'-bis-(acid-PEG3)-Benzothiazole Cy5. Optimization may be required for specific proteins and applications.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
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N,N'-bis-(acid-PEG3)-Benzothiazole Cy5
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
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Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification column (e.g., desalting column)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction.[4][5]
-
The protein concentration should ideally be between 2-10 mg/mL.[6]
-
-
Dye and Activator Preparation:
-
Immediately before use, prepare a stock solution of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 in anhydrous DMSO or DMF.
-
Prepare fresh stock solutions of EDC and Sulfo-NHS in an appropriate buffer (e.g., water or PBS).
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution with a molar excess of the dissolved N,N'-bis-(acid-PEG3)-Benzothiazole Cy5. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 fold molar excess of the dye is recommended.
-
Add a molar excess of EDC and Sulfo-NHS to the reaction mixture. A common starting point is a 2-5 fold molar excess of EDC/Sulfo-NHS over the dye.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted dye.[7]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or via dialysis against an appropriate buffer.[7]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).
-
Applications in Research and Drug Development
The unique properties of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 make it a versatile tool in various research and drug development applications.
Fluorescence Imaging
As a Cy5 derivative, this molecule is well-suited for a range of fluorescence-based imaging techniques, including:
-
Immunofluorescence (IF): Labeled antibodies can be used to visualize the localization of specific proteins in cells and tissues.
-
Flow Cytometry: Cells labeled with antibodies conjugated to this dye can be identified and quantified.
-
In Vivo Imaging: The near-infrared emission of Cy5 allows for deeper tissue penetration, making it suitable for small animal imaging studies.
PROTAC Development
A significant application of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
In this context, N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 can serve as a fluorescent linker. One carboxylic acid group can be conjugated to a ligand for the target protein, while the other can be attached to a ligand for an E3 ligase. The embedded Cy5 fluorophore allows for the tracking and quantification of the PROTAC molecule.
References
- 1. N,N'-bis-(acid-PEG3)-Benzothiazole Cy5, 2107273-82-3 | BroadPharm [broadpharm.com]
- 2. N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 | CAS: 2107273-82-3 | AxisPharm [axispharm.com]
- 3. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. abcam.com [abcam.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
